(S)-3-acetyl-4-hydroxy-5-methylfuran-2(5H)-one
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Overview
Description
(S)-3-acetyl-4-hydroxy-5-methylfuran-2(5H)-one is an organic compound belonging to the furan family It is characterized by a furan ring substituted with acetyl, hydroxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-acetyl-4-hydroxy-5-methylfuran-2(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of starting materials such as 3-methyl-2-buten-1-ol and acetic anhydride. The reaction proceeds through an acid-catalyzed cyclization to form the furan ring, followed by acetylation and hydroxylation steps.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.
Substitution: The hydroxy group in the compound can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halides, amines.
Scientific Research Applications
(S)-3-acetyl-4-hydroxy-5-methylfuran-2(5H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the flavor and fragrance industry due to its pleasant aroma and flavor-enhancing properties.
Mechanism of Action
The mechanism of action of (S)-3-acetyl-4-hydroxy-5-methylfuran-2(5H)-one involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
2-acetylfuran: Similar structure but lacks the hydroxy and methyl groups.
5-hydroxymethylfurfural: Contains a furan ring with hydroxymethyl and formyl groups.
Furfuryl alcohol: Contains a furan ring with a hydroxymethyl group.
Uniqueness: (S)-3-acetyl-4-hydroxy-5-methylfuran-2(5H)-one is unique due to the presence of both acetyl and hydroxy groups on the furan ring, which imparts distinct chemical and biological properties. Its specific stereochemistry also plays a crucial role in its reactivity and interactions with biological targets.
Properties
IUPAC Name |
(2S)-4-acetyl-3-hydroxy-2-methyl-2H-furan-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c1-3(8)5-6(9)4(2)11-7(5)10/h4,9H,1-2H3/t4-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJHWNABQYBIGG-BYPYZUCNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C(C(=O)O1)C(=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=C(C(=O)O1)C(=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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